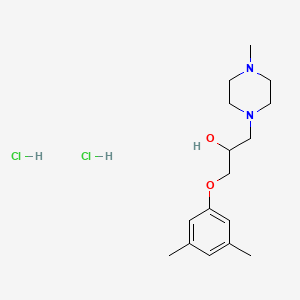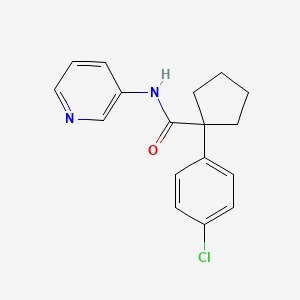
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
描述
The scientific research on similar compounds primarily focuses on their synthesis, molecular structure, chemical reactions, physical, and chemical properties. These studies are pivotal in understanding the compound's potential applications and behavior under different conditions.
Synthesis Analysis
The synthesis of compounds related to "1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride" often involves complex reactions, including optical isomer preparation and Hantzsch synthesis modifications for related compounds. For example, Sakoda et al. (1992) demonstrated the preparation of optical isomers of a potent calcium antagonist by using optically active diols, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" can be elucidated using various spectroscopic techniques. Qin et al. (2005) provided complete NMR assignments for a dihydrochloride salt compound, utilizing techniques like DEPT, H-H COSY, HMQC, and HMBC (Qin, Lin, Lin, Xue, & Ren, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are extensively studied to understand their behavior and potential applications. For instance, Tada et al. (1989) focused on synthesizing a carbon-14 labelled compound for metabolism and distribution studies, indicating the importance of chemical modifications for specific scientific inquiries (Tada, Kajino, Watanabe, & Hayashi, 1989).
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and polymorphism, are crucial for the development and application of these compounds. Khedhiri et al. (2016) reported on the synthesis and physico-chemical characterization of a novel organic-inorganic hybrid material, demonstrating the significance of structural analysis in understanding compound properties (Khedhiri, Mi, Rzaigui, & Nasr, 2016).
Chemical Properties Analysis
Analyzing the chemical properties includes understanding the reactivity, stability, and interaction with other molecules. Gabriele et al. (2006) synthesized derivatives through a tandem oxidative aminocarbonylation-cyclization process, showing the innovative approaches to modify and understand chemical properties (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
属性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-8-14(2)10-16(9-13)20-12-15(19)11-18-6-4-17(3)5-7-18;;/h8-10,15,19H,4-7,11-12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBECXLAXJILUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
methanone](/img/structure/B4701074.png)

![methyl 4-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4701095.png)
![1-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4701099.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)
![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)
![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)